molecular formula C10H19NO2 B2388514 Ethyl 2-methyl-2-pyrrolidin-2-ylpropanoate CAS No. 2106943-07-9

Ethyl 2-methyl-2-pyrrolidin-2-ylpropanoate

Cat. No.: B2388514
CAS No.: 2106943-07-9
M. Wt: 185.267
InChI Key: WLLCOLTWRDUASY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-methyl-2-pyrrolidin-2-ylpropanoate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its biological activity and versatility in synthetic applications . This compound is of interest in various fields, including organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-methyl-2-pyrrolidin-2-ylpropanoate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-bromo-2-methylpropanoate with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis techniques. This method offers advantages such as improved reaction control, higher yields, and reduced waste . The use of flow reactors allows for precise control over reaction parameters, leading to more efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-2-pyrrolidin-2-ylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas in the presence of Pd/C catalyst.

    Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-2-pyrrolidin-2-ylpropanoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 2-methyl-2-pyrrolidin-2-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-4-13-9(12)10(2,3)8-6-5-7-11-8/h8,11H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLLCOLTWRDUASY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)C1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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